molecular formula C11H23NO4 B153930 DL-Pantothenyl ethyl ether CAS No. 667-84-5

DL-Pantothenyl ethyl ether

Cat. No. B153930
CAS RN: 667-84-5
M. Wt: 233.3 g/mol
InChI Key: MRAMPOPITCOOIN-UHFFFAOYSA-N
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Description

DL-Pantothenyl ethyl ether (DL-PAEE) is a synthetic version of pantothenic acid, a vitamin B5 derivative. It is a white crystalline solid with a melting point of about 105°C and a molecular weight of 330.41 g/mol. It is soluble in water, ethanol, and many organic solvents. DL-PAEE has been used in scientific research for its biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

Ethyl Tertiary-Butyl Ether (ETBE) and Related Compounds

Ethyl tertiary-butyl ether (ETBE) has been studied for its low toxicity and potential effects on the kidney and liver in animal models. While not directly related to DL-Pantothenyl ethyl ether, ETBE's research provides insight into the toxicological profiles of ether compounds used in gasoline, which could inform safety and environmental considerations in scientific applications (Mcgregor, 2007).

Coenzyme A Biosynthesis as an Antimicrobial Drug Target

Research into coenzyme A (CoA) biosynthesis, involving pantothenic acid (a precursor of CoA), highlights the potential of analogues of this essential metabolite as antimicrobial agents. This area of study underscores the importance of compounds related to pantothenic acid in developing novel antimicrobial strategies, which might be relevant for this compound's role in scientific research applications (Spry, Kirk, & Saliba, 2008).

Dimethyl Ether (DME) as an Alternative Fuel

The application of dimethyl ether (DME) in compression ignition engines, due to its environmentally friendly combustion properties, showcases the potential of ethers in energy and environmental research. This highlights the broader context of ether compounds in scientific applications aiming to reduce emissions and develop sustainable energy solutions (Park & Lee, 2014).

Ether- and Alcohol-Functionalized Ionic Liquids

The physicochemical properties of ether- and alcohol-functionalized ionic liquids, emphasizing their applications across a range of disciplines, demonstrate the versatility of ether compounds. This research area may offer a context for exploring this compound in diverse scientific applications, including its potential role as a solvent or reagent in chemical syntheses (Tang, Baker, & Zhao, 2012).

Future Directions

DL-Pantothenyl ethyl ether is a promising ingredient in the cosmetic industry due to its excellent physical (solubility, anti-electrostatic, etc.), chemical (stability), and biological (transcutaneous absorption, etc.) properties . It is expected to be used more widely in the future, especially in hair care products due to its increased penetration into the hair shaft, long-lasting moisturization, enhancement of hair strength, and prevention of damage caused by overheating and overdrying of the hair and the scalp .

Biochemical Analysis

Biochemical Properties

DL-Pantothenyl Ethyl Ether plays a role in biochemical reactions. It is metabolized in the skin into Pantothenic Acid, similar to Panthenol . Pantothenic Acid is then incorporated as an essential component in Coenzyme A, which plays a central role in metabolism . This suggests that this compound interacts with enzymes and proteins involved in metabolic processes.

Cellular Effects

This compound influences cell function by being metabolized into Pantothenic Acid, which is a crucial component of Coenzyme A . Coenzyme A is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism into Pantothenic Acid, which is a component of Coenzyme A . Coenzyme A plays a role in various enzymatic reactions, potentially influencing enzyme activation or inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

This compound is relatively stable to oxygen and light, and it is slightly hygroscopic . It is stable in neutral or slightly acidic conditions (pH 4 - 7.5), but less stable in acidic and alkaline aqueous solutions . Excessive exposure to heat exceeding 70°-75° C may cause racemization .

Dosage Effects in Animal Models

When used as a nutritional additive in animal feed, D-Panthenol was reported to be safe .

Metabolic Pathways

This compound is involved in the metabolic pathway of Pantothenic Acid, which is a component of Coenzyme A . Coenzyme A plays a central role in metabolism, interacting with various enzymes and cofactors .

Transport and Distribution

Due to the presence of an ethyl group, the penetration into hair and skin is enhanced .

Subcellular Localization

Given its metabolic conversion into Pantothenic Acid, it may be localized in areas where metabolic processes involving Coenzyme A occur .

properties

IUPAC Name

N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAMPOPITCOOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862363
Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

667-84-5
Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanamide, N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethyl
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